Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a fused pyrazole and pyridine ring system, with a bromine atom at the 3-position and a methyl ester group at the 6-position. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents.
This compound can be synthesized from commercially available precursors, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine. The synthesis typically involves several steps including iodination, protection of functional groups, and esterification.
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate is classified as an organic heterocyclic compound, specifically a pyrazolopyridine derivative. Its structure incorporates both nitrogen-containing rings, which are characteristic of many biologically active compounds.
The synthesis of methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate generally follows these steps:
For industrial production, similar synthetic routes are employed but scaled up for efficiency and yield. Techniques such as automated reactors and continuous flow chemistry may be utilized to enhance production capabilities .
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate has a complex structure characterized by:
The molecular formula for this compound is CHBrNO, and its molecular weight is approximately 284.09 g/mol. The compound's unique structure contributes to its biological activity and potential applications in medicinal chemistry .
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate can participate in various chemical reactions:
Common reagents for substitution include sodium hydride and various nucleophiles such as amines or thiols. Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are applicable for reduction processes .
The mechanisms by which methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate exerts its biological effects typically involve:
These actions make it a valuable candidate for further research in cancer therapeutics and other medicinal applications .
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically appears as a solid with specific melting points depending on purity and crystallization conditions.
The compound exhibits typical characteristics of heterocycles:
Relevant data regarding its stability under different conditions (e.g., temperature, pH) would be critical for practical applications in research settings .
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate has several notable applications:
These applications underscore its significance in ongoing research within medicinal chemistry and pharmacology .
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS 1206979-28-3) is a fused heterobicyclic compound with the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol. Its IUPAC name systematically denotes:
Table 1: Atomic Connectivity and Key Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₆BrN₃O₂ |
Molecular Weight | 256.06 g/mol |
CAS Registry Number | 1206979-28-3 |
SMILES | COC(=O)C₁=CC₂=C(C=N₁)C(Br)=NN₂ |
Fusion Pattern | [4,3-c] |
Pyrazolo[4,3-c]pyridines exhibit prototropic tautomerism at the pyrazole ring’s NH group. Two tautomeric forms are theoretically possible:
Computational studies (e.g., AM1 methods) demonstrate the 1H-tautomer is energetically favored by ~37 kJ/mol (9 kcal/mol) due to extended aromaticity across both rings . The 2H-tautomer disrupts electron delocalization, making it negligible at equilibrium. This tautomeric preference is critical for regioselective substitutions—alkylations or arylations occur exclusively at N1, as confirmed by synthetic studies on analogous systems [8].
While direct X-ray data for this specific compound is limited in the provided sources, crystallographic studies of structurally analogous pyrazolopyridines (e.g., 4-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid, CAS 2633010-58-7) reveal:
Pyrazolopyridine isomers differ in fusion patterns, drastically altering electronic and steric properties:
Table 2: Isomeric Comparison of Key Pyrazolopyridine Scaffolds
Fusion Pattern | Representative Compound | Bromine Position | Carboxylate Position | Molecular Weight (g/mol) |
---|---|---|---|---|
[4,3-c] | Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate | C3 | C6 | 256.06 [1] |
[3,4-b] | Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | C3 | C5 | 256.06 [3] |
[4,3-b] | Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | C3 | C6 | 256.06 [9] |
[3,4-c] | Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-6-carboxylate | C3 | C6 | Not reported |
Key distinctions include:
All listed compounds are for research purposes only. Not for human or veterinary use.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: